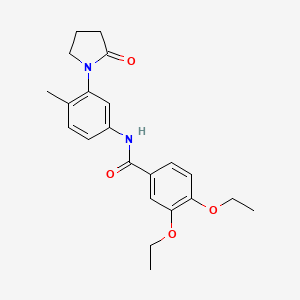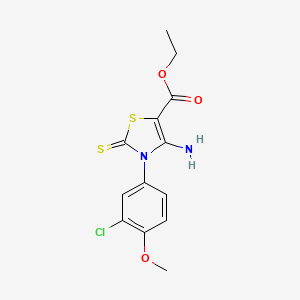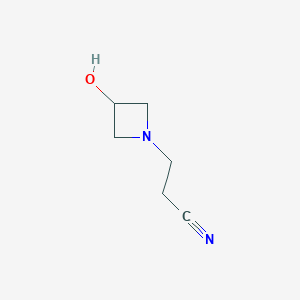![molecular formula C35H28O6 B2594558 Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate CAS No. 331459-94-0](/img/structure/B2594558.png)
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Remediation
A study by Chhaya and Gupte (2013) explored the bioremediation potential of laccase from Fusarium incarnatum UC-14 in the degradation of Bisphenol A (BPA), a similar phenolic compound, using a reverse micelles system. The research demonstrated that a purified laccase hosted in reverse micelles was able to eliminate 91.43% of 200 ppm of BPA at 50 °C, pH-6.0 within 75 minutes, indicating the enzyme's capability in the oxidative degradation of hydrophobic phenols in organic media. This suggests that similar enzymatic approaches could be applied for the remediation of environmental pollutants structurally related to Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate, enhancing their biodegradability in non-aqueous environments (Chhaya & Gupte, 2013).
Synthesis and Characterization of Novel Compounds
Patil and Malve (2004) reported on the synthesis, characterization, and antimicrobial activity of novel compounds with structural similarities to Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate. These compounds were synthesized through reactions involving thiocarbonohydrazide and hydroximino derivatives, displaying potential antimicrobial properties against various pathogens such as S. aureus, S. typhi, C. albicans, T. mentagrophytes, T. rubrum, and M. tuberculosis. This work illustrates the versatility of such chemical structures in generating novel derivatives with potential applications in antimicrobial therapy (Patil & Malve, 2004).
Antineoplastic Activity
Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, a category of compounds that share functional groups with Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate. The compounds demonstrated promising in vitro and in vivo antineoplastic activity against several cancer cell lines and Ehrlich ascites carcinoma in mice. The findings suggest the potential of structurally similar compounds for development into antineoplastic agents, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Dutta, Ray, & Nagarajan, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O6/c36-32(28-8-3-1-4-9-28)24-18-26-14-20-30(21-15-26)40-34(38)12-7-13-35(39)41-31-22-16-27(17-23-31)19-25-33(37)29-10-5-2-6-11-29/h1-6,8-11,14-25H,7,12-13H2/b24-18+,25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZCUKRMYZSNQ-SIHVKLMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C=CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)/C=C/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)
![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)

![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)



![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)
